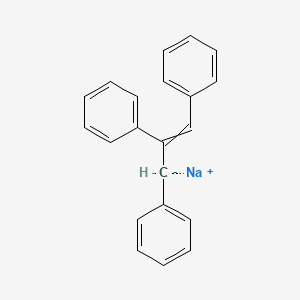
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a heptanone group attached to a quinoline ring, which is further substituted with a hydroxy group. It is a member of the hydroxyketones family and exhibits unique chemical properties due to its structure.
Métodos De Preparación
The synthesis of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be achieved through various synthetic routes. One common method involves the reaction of enanthoyl chloride with phenol in the presence of aluminum chloride . This reaction is typically carried out without a solvent, initially at 100°C, followed by heating to 125-130°C for one hour. Another method involves the Fries reaction of phenyl enanthate with aluminum chloride in nitrobenzene at 37.5°C for 44.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aluminum chloride, n-butyllithium, and sodium sulfide . For example, the compound can be oxidized to form oximes or reduced to form hydrazones. Substitution reactions can lead to the formation of methyl ethers or other derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group on the quinoline ring can participate in hydrogen bonding, while the ketone group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can be compared with other similar compounds such as 1-(2-hydroxyphenyl)-1-heptanone and 1-(2-methoxyphenyl)-1-heptanone . These compounds share a similar heptanone backbone but differ in the substitution pattern on the aromatic ring. The presence of different functional groups can significantly influence their chemical properties and reactivity. For example, the hydroxy group in 1-Heptanone, 1-(8-hydroxy-7-quinolinyl)- can participate in hydrogen bonding, while the methoxy group in 1-(2-methoxyphenyl)-1-heptanone can act as an electron-donating group, affecting the compound’s reactivity.
Propiedades
Número CAS |
60697-65-6 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-(8-hydroxyquinolin-7-yl)heptan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-8-14(18)13-10-9-12-7-6-11-17-15(12)16(13)19/h6-7,9-11,19H,2-5,8H2,1H3 |
Clave InChI |
UFRFSVFZDXIEHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


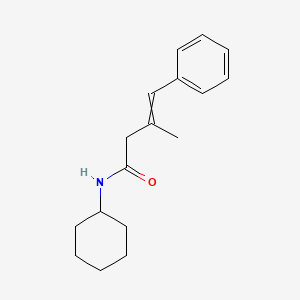

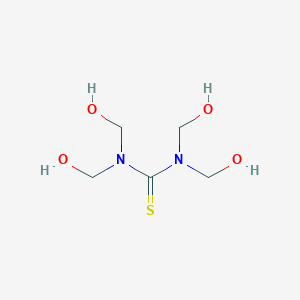
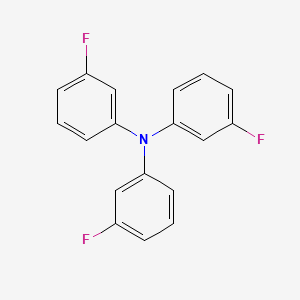
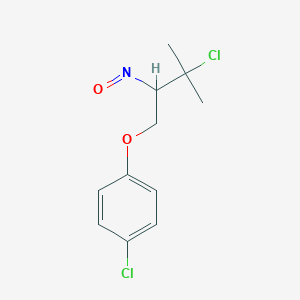
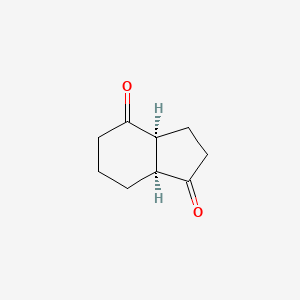


![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
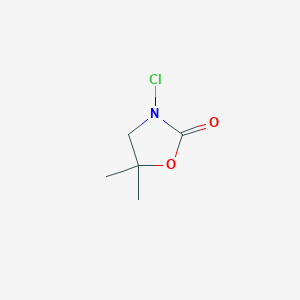
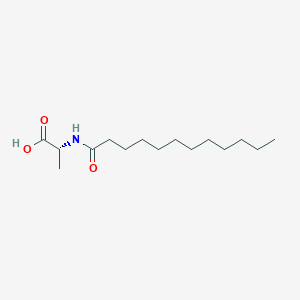
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)
